gca-186
Overview
Description
Preparation Methods
The synthesis of ICX5600010 involves several steps, starting with the preparation of the core uracil structure, followed by the introduction of the ethoxymethyl and isopropyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for ICX5600010 are still under development, with a focus on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
ICX5600010 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ICX5600010 has a wide range of scientific research applications, including:
Chemistry: It is used as a probe in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is being investigated for its potential as a biochemical tool to study cellular processes.
Medicine: ICX5600010 is being explored as a potential drug candidate for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of ICX5600010 involves its interaction with specific molecular targets within cells. It is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
ICX5600010 can be compared with other similar compounds, such as:
- 6-(3’,5’-dimethylbenzyl)-1-methyl-5-isopropyluracil
- 6-(3’,5’-dimethylbenzyl)-1-ethoxymethyl-5-methyluracil
These compounds share similar structural features but differ in the specific substituents attached to the uracil core. The uniqueness of ICX5600010 lies in its specific combination of ethoxymethyl and isopropyl groups, which confer distinct chemical and biological properties .
Biological Activity
GCA-186 is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral efficacy against HIV. This article delves into the synthesis, evaluation, and biological activity of this compound, supported by relevant data tables and research findings.
Synthesis and Antiviral Evaluation
The synthesis of this compound involved creating various analogues to assess their antiviral properties. A study published in 2008 explored the synthesis of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of this compound and other related compounds. The primary goal was to determine whether these modifications could enhance the compound's activity against HIV-1, including both wild-type strains and those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Key Findings:
- Among the synthesized compounds, this compound demonstrated significant antiviral activity against wild-type HIV-1.
- The most potent analogue, identified as compound 9i (1-(ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil), exhibited an EC50 value of 0.02 µM, comparable to emivirine, a known NNRTI .
- The study highlighted that several analogues maintained good activity against resistant HIV mutants, indicating the potential for developing effective treatments for resistant strains .
Biological Activity Data Table
Compound | EC50 (µM) | Activity Against Wild-Type | Activity Against Resistant Mutants |
---|---|---|---|
This compound | Not specified | Yes | Yes |
Compound 9i | 0.02 | Comparable to Emivirine | Marginally better than Emivirine |
Other Analogues | Varies | Good | Variable |
Case Studies and Clinical Implications
Research on this compound has also included case studies examining its application in clinical settings. For instance, studies have shown that compounds like this compound can be pivotal in treating conditions such as Giant Cell Arteritis (GCA), where immunomodulatory effects are crucial.
Clinical Context:
- In clinical settings, the efficacy of this compound has been evaluated alongside glucocorticoids (GC) and other therapies like Tocilizumab (TOC) for managing GCA. The combination therapies have shown improved outcomes in terms of remission rates and reduced GC dependency .
Summary of Biological Activity
This compound exhibits promising biological activity primarily through its antiviral effects against HIV. Its structural modifications have led to enhanced potency against both wild-type and resistant strains of the virus. Furthermore, its role in treating inflammatory conditions like GCA underscores its potential as a multifaceted therapeutic agent.
Properties
CAS No. |
149950-61-8 |
---|---|
Molecular Formula |
C19H26N2O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-[(3,5-dimethylphenyl)methyl]-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H26N2O3/c1-6-24-11-21-16(10-15-8-13(4)7-14(5)9-15)17(12(2)3)18(22)20-19(21)23/h7-9,12H,6,10-11H2,1-5H3,(H,20,22,23) |
InChI Key |
NVGVZWUORYLPAL-UHFFFAOYSA-N |
SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC(=CC(=C2)C)C |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC(=CC(=C2)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil GCA 186 GCA-186 GCA186 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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